2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a thiadiazine ring, and a chloromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloromethylphenylacetamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzyl or chloromethylphenylacetamide compounds.
Scientific Research Applications
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives and benzyl-substituted organic molecules. Examples are:
- 4-benzyl-4H-benzo[1,4]oxazin-3-one
- 3-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid
Uniqueness
What sets 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C23H20ClN3O3S2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-16-11-12-18(13-19(16)24)25-22(28)15-31-23-26-32(29,30)21-10-6-5-9-20(21)27(23)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
MIEPRLIPHVCIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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